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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate: Properties and Analysis

An in-depth technical guide on Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate for researchers, scientists, and drug development professionals. This guide provides a detailed examination of Tert-butyl N-methyl-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate for researchers, scientists, and drug development professionals.

This guide provides a detailed examination of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate, a compound with significant applications in synthetic and medicinal chemistry. The focus is on its fundamental physicochemical properties, particularly its exact mass and molecular weight, along with robust methodologies for their accurate determination. This document is designed to equip researchers and drug development professionals with the necessary theoretical knowledge and practical protocols to ensure precise characterization of this and analogous compounds.

Introduction: Significance in Chemical Synthesis

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate belongs to a class of carbamate-protected piperidines. The piperidine structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability across various reaction conditions and its straightforward removal under mild acidic environments. The specific substitution pattern of this molecule makes it a valuable intermediate for constructing more complex molecular architectures in drug discovery.

The initial and most critical step in the characterization of any synthesized or isolated compound is the precise determination of its molecular weight and exact mass. This not only confirms the compound's identity but also serves as a foundational quality control measure for all subsequent analytical and biological evaluations.

Differentiating Molecular Weight and Exact Mass

In analytical chemistry, it is essential to distinguish between molecular weight and exact mass, as these terms are not interchangeable.

  • Molecular Weight (MW): This is calculated by summing the average atomic masses of all atoms in a molecule, considering the natural abundance of their isotopes. It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (EM): This is the sum of the masses of the most abundant isotope of each element within the molecule. High-resolution mass spectrometry (HRMS) is employed to measure the exact mass.

This distinction is particularly important for HRMS, a technique that provides mass measurements with high precision, enabling the unambiguous determination of a molecule's elemental composition.

Core Physicochemical Properties

The key physicochemical properties of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate are summarized below.

PropertyValue
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Monoisotopic (Exact) Mass 228.1838 u
CAS Number 1706442-70-7

Table 1: Physicochemical data for Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive method for determining the exact mass of a compound. The following protocol details a standard workflow using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Rationale for Method Selection
  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for carbamates as it minimizes fragmentation, preserving the molecular ion for analysis. It is highly compatible with liquid chromatography for online sample purification.

  • Positive Ion Mode: The presence of two nitrogen atoms in the molecule facilitates protonation, making the positive ion mode optimal for generating the stable protonated molecule, [M+H]⁺.

  • High-Resolution Mass Analyzer: TOF or Orbitrap analyzers are crucial for their ability to provide highly accurate mass measurements, which are essential for confirming the elemental composition.

Step-by-Step HRMS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to aid in protonation.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using an appropriate standard for the target mass range.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion with a syringe pump at a flow rate of 5-10 µL/min.

    • Set the instrument to acquire data in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

    • Optimize ESI source parameters to maximize the signal of the ion of interest.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion. The theoretical m/z for [C₁₂H₂₄N₂O₂ + H]⁺ is 229.1911.

    • Calculate the mass error in parts-per-million (ppm) using the formula: ppm error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6

    • A mass error below 5 ppm is generally considered confirmation of the elemental composition.

Workflow Visualization

The following diagram illustrates the logical steps in the HRMS workflow for the analysis of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate.

cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Concentration b->c e Sample Infusion c->e d Instrument Calibration d->e f Data Acquisition e->f g Identify [M+H]+ Peak f->g h Calculate Mass Error g->h i Confirm Elemental Composition h->i

A flowchart detailing the high-resolution mass spectrometry workflow for exact mass determination.

Conclusion

The precise determination of the exact mass and molecular weight of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate is a critical aspect of its characterization for research and development purposes. This guide has provided a thorough overview of these properties and a detailed, practical protocol for their experimental verification. By adhering to these methodologies, scientists can ensure the accuracy and reliability of their findings.

Exploratory

Solvation Dynamics of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate: A Technical Guide for DMSO and DMF

Executive Summary In advanced organic synthesis and preclinical drug development, the handling of highly functionalized, sterically hindered pharmaceutical intermediates requires a rigorous understanding of solvation the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and preclinical drug development, the handling of highly functionalized, sterically hindered pharmaceutical intermediates requires a rigorous understanding of solvation thermodynamics. Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate is a complex heterocyclic building block featuring a piperidine core, multiple methyl substitutions, and a bulky tert-butyloxycarbonyl (Boc) protecting group.

This whitepaper provides an in-depth physicochemical analysis of this compound, explaining the causality behind its poor aqueous solubility and establishing validated protocols for its solvation in polar aprotic solvents—specifically Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

Physicochemical Profiling & Structural Causality

To understand how to solvate a molecule, one must first deconstruct its structural domains and their interactions with solvent networks. The solubility profile of this compound is dictated by three primary moieties:

  • The Piperidine Core: Unmodified piperidines are typically water-soluble due to the basic secondary amine's ability to act as a strong hydrogen-bond acceptor and donor. However, the addition of a methyl group at the 2-position introduces significant steric hindrance, restricting solvent access to the ring system.

  • The N-Methyl Substitution: The methylation of the 3-position amine removes a critical hydrogen-bond donor (N-H), further reducing the molecule's polarity and its ability to interact with protic solvents like water or ethanol.

  • The tert-Butyloxycarbonyl (Boc) Group: This is the dominant structural feature dictating the molecule's solvation thermodynamics. The Boc group acts as a massive hydrophobic shield[1]. In aqueous media, the highly branched, non-polar tert-butyl group creates a large hydrophobic cavity. Water molecules must reorient themselves into highly ordered clathrate-like structures around this cavity, resulting in a severe, unfavorable entropic penalty ( ΔS<0 ). Consequently, dissolution in water is highly endergonic and thermodynamically prohibited.

The Causality of Solvent Choice: Because the molecule lacks strong hydrogen-bond donors but possesses a polar carbamate carbonyl (C=O), the ideal solvent must offer strong dipole-dipole interactions to stabilize the carbonyl while possessing sufficient lipophilic character to accommodate the bulky tert-butyl and piperidine rings[1]. Polar aprotic solvents fulfill these exact criteria.

Thermodynamics of Solvation: DMSO vs. DMF

Both DMSO and DMF are premier polar aprotic solvents, but their selection depends entirely on the downstream application of the intermediate[2].

  • Dimethyl Sulfoxide (DMSO): Features a highly polarized S=O bond and a high dielectric constant ( ϵ≈46.7 ). The sulfur atom acts as a soft electrophile, while the oxygen is a powerful hydrogen-bond acceptor. DMSO is the universal standard for preparing stock solutions destined for in vitro biological assays , as it is highly miscible with aqueous buffers (allowing for <1% DMSO final assay concentrations) and effectively solvates Boc-protected heterocycles[2].

  • N,N-Dimethylformamide (DMF): Features a planar amide bond with a delocalized dipole ( ϵ≈36.7 ). While slightly less polar than DMSO, DMF has a significantly lower viscosity and a lower boiling point. This makes DMF the superior choice for organic synthesis workflows (e.g., peptide synthesis, cross-coupling, or Boc-deprotection), as it can be more easily removed via rotary evaporation or aqueous workup[2].

Quantitative Solubility Benchmarks

Because highly specific thermodynamic solubility data for proprietary or specialized intermediates is often determined empirically per batch, we extrapolate baseline solubility metrics from highly conserved structural analogs (Boc-protected cyclic and acyclic amines). Based on established physicochemical data, tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate is expected to exhibit excellent solubility in both DMSO and DMF.

Table 1: Comparative Solubility Benchmarks in Polar Aprotic Solvents
Compound AnalogSolventSolubility LimitPrimary ApplicationSource
Methamphetamine tert-butyl carbamateDMSO / DMF~30 mg/mLAnalytical Standard[3]
Pseudoephedrine tert-butyl carbamateDMSO / DMF~30 mg/mLAnalytical Standard
Heterocyclic Boc-piperidinesDMSO>20 mg/mLBioassay Stock[4]
tert-Butyl 2-iodobenzyl(methyl)carbamateDMF / DMSO>10 mg/mLOrganic Synthesis[1]

Note: For the target compound, a working stock concentration of 10 to 30 mg/mL (approx. 40–120 mM) in either DMSO or DMF is highly achievable and thermodynamically stable at standard room temperature (25°C).

Experimental Methodology: Self-Validating Solubility Protocol

Visual inspection of solubility is notoriously prone to false positives due to the formation of micro-suspensions or micelles. The following protocol is a self-validating system designed to determine the true thermodynamic solubility limit of the compound.

Phase 1: Gravimetric Preparation
  • Accurately weigh 10.0 mg of tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate into a 1.5 mL low-bind microcentrifuge tube.

  • Record the exact mass using a microbalance ( ±0.01 mg accuracy).

Phase 2: Stepwise Solvation & Equilibration
  • Add 200 µL of anhydrous, HPLC-grade DMSO or DMF to the tube (targeting an initial theoretical concentration of 50 mg/mL).

  • Vortex vigorously for 60 seconds.

  • Sonicate the mixture in a water bath at 25°C for 15 minutes. Causality: Sonication provides the activation energy required to disrupt the crystal lattice of the solid compound, accelerating the kinetic approach to thermodynamic equilibrium.

  • Place the tube in a thermoshaker at 25°C and agitate at 800 RPM for 24 hours. Causality: True thermodynamic solubility requires sufficient time for the dynamic equilibrium between the solid phase and the solvated phase to stabilize.

Phase 3: Analytical Validation (The Self-Validating Step)
  • Phase Separation: Centrifuge the sample at 15,000 × g for 20 minutes at 25°C.

    • Validation Check: If a pellet forms, the solution is saturated. If no pellet forms, the solubility exceeds 50 mg/mL.

  • Quantification: Carefully aspirate 10 µL of the supernatant (avoiding the bottom of the tube) and dilute it 1:100 in a mobile phase compatible solvent (e.g., Acetonitrile/Water).

  • Analyze the diluted supernatant via HPLC-UV against a pre-established standard curve of the compound.

    • System Integrity: The exact concentration determined by HPLC represents the absolute thermodynamic solubility limit, completely bypassing the optical illusions of visual solubility checks.

Solvation Workflow & Downstream Applications

The decision tree for solvating this Boc-protected piperidine depends entirely on the terminal application. The diagram below maps the logical workflow from solid-state handling to final utilization.

G Start Tert-butyl N-methyl-N- (2-methylpiperidin-3-YL)carbamate SolventEval Solvent Selection (Polar Aprotic Required) Start->SolventEval DMSO DMSO Solvation (Dielectric Const: 46.7) SolventEval->DMSO Biological Workflows DMF DMF Solvation (Dielectric Const: 36.7) SolventEval->DMF Chemical Synthesis Stock Prepare 10-30 mg/mL Stock Solution DMSO->Stock DMF->Stock QC Quality Control (Centrifugation & HPLC-UV) Stock->QC App1 In Vitro Bioassays (Aqueous Dilution <1% DMSO) QC->App1 Validated Concentration App2 Organic Synthesis (Deprotection / Cross-Coupling) QC->App2 Validated Concentration

Workflow for the solvation, validation, and downstream application of Boc-protected piperidines.

References

  • Cayman Chemical. "Safety Data Sheet: Methamphetamine tert-butyl Carbamate." 3

  • Cayman Chemical. "Safety Data Sheet: Pseudoephedrine tert-butyl Carbamate."

  • BenchChem. "Determining the Solubility of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide." 1

  • National Institutes of Health (PMC). "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis." 2

  • ACS Publications. "Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres." 4

Sources

Foundational

Strategic Application of Tert-Butyl N-Methyl-N-(2-Methylpiperidin-3-YL)Carbamate in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Application Scientists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Introduction: The Privileged Nature of the Scaffold I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Application Scientists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Introduction: The Privileged Nature of the Scaffold

In modern structure-based drug design (SBDD), the transition from flat, sp2-hybridized aromatic rings to highly three-dimensional, sp3-enriched scaffolds is a critical strategy for improving target selectivity and reducing off-target toxicity. Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate (CAS: 1706442-70-7) represents a highly specialized, privileged building block utilized extensively in the synthesis of potent kinase inhibitors[1].

As a Boc-protected diamine, this molecule serves as a versatile precursor. The piperidine ring provides a conformationally restricted framework, while the N-methylamino group—once deprotected—acts as a critical basic vector for interacting with the ATP-binding pocket of various kinases, most notably Checkpoint Kinase 1 (CHK1)[2] and General Amino Acid Control Non-derepressible 2 (GCN2)[3].

Physicochemical and Structural Profiling

Understanding the physicochemical baseline of this building block is essential for predicting the pharmacokinetic (PK) outcomes of the final Active Pharmaceutical Ingredient (API). The presence of two chiral centers (C2 and C3 on the piperidine ring) allows for precise stereochemical tuning to match the asymmetry of kinase binding domains.

Table 1: Physicochemical and Structural Profile of CAS 1706442-70-7

PropertyValueImplication for Drug Design
Molecular Weight 228.33 g/mol Low MW allows for coupling with large heteroaryl cores without exceeding Lipinski's Rule of 5[1].
LogP ~1.61Moderate lipophilicity balances membrane permeability with aqueous solubility[1].
Fsp3 (Fraction of sp3 Carbons) 0.92Highly three-dimensional structure; minimizes entropic penalty upon binding and improves target specificity[1].
Chiral Centers 2 (C2, C3)Enables stereospecific interactions (e.g., (2R,3S) diastereomers) within the kinase hinge region[4].
Protecting Group Boc (tert-Butyloxycarbonyl)Ensures strict chemoselectivity during C-N cross-coupling by masking the exocyclic amine[1].

Mechanistic Role in Kinase Inhibition

The structural logic behind selecting this specific piperidine derivative lies in its conformational rigidity. The 2-methyl group on the piperidine ring forces the ring into a stable chair conformation, typically placing the 2-methyl group in an equatorial position. This steric bias locks the 3-substituent (the N-methylamine) into a predictable spatial vector.

When integrated into an inhibitor framework (such as a thieno[3,2-c]pyridine or pyrazine core), the deprotected N-methylamine projects directly into the solvent-exposed region or the ribose-binding pocket of the kinase, forming critical hydrogen bonds or salt bridges with acidic residues (e.g., Glu or Asp)[2].

CHK1_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase Activation DNA_Damage->ATR Triggers CHK1 CHK1 Phosphorylation & Activation ATR->CHK1 Phosphorylates CDC25 CDC25A/C Degradation CHK1->CDC25 Inhibits Cell_Arrest Cell Cycle Arrest (G2/M) & DNA Repair CDC25->Cell_Arrest Leads to Inhibitor Scaffold-Derived CHK1 Inhibitor Inhibitor->CHK1 Competitive Binding Apoptosis Mitotic Catastrophe & Apoptosis Inhibitor->Apoptosis Forces progression

Figure 1: CHK1 signaling pathway and mechanism of scaffold-derived competitive inhibitors.

Synthetic Workflows: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodology details the incorporation of tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate into a generic heteroaryl core (e.g., a chloropyrazine), followed by deprotection to yield the active kinase inhibitor.

Step 1: Nucleophilic Aromatic Substitution (SNAr) / C-N Coupling
  • Objective: Couple the free secondary amine of the piperidine ring to the heteroaryl chloride core.

  • Procedure:

    • Dissolve 1.0 eq of the heteroaryl chloride and 1.2 eq of tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at 110°C for 12–16 hours under an inert argon atmosphere.

  • Causality & Logic: The Boc group on the exocyclic nitrogen prevents unwanted bis-alkylation or polymerization, ensuring the piperidine's secondary amine acts as the sole nucleophile. DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the piperidine nucleophile.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting heteroaryl chloride and the appearance of the [M+H]+ peak corresponding to the Boc-protected intermediate indicates successful coupling. Crucial: If the LC-MS trace shows multiple alkylation products, it indicates premature Boc deprotection due to trace acidic impurities or excessive heat. Validate the integrity of the Boc group by ensuring the intermediate's ^1^H-NMR spectrum retains the massive 9H singlet at ~1.4 ppm.

Step 2: Acidic Cleavage (Boc Deprotection)
  • Objective: Unveil the active N-methylamine pharmacophore.

  • Procedure:

    • Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) dropwise at 0°C (DCM:TFA ratio of 4:1).

    • Warm to room temperature and stir for 2 hours.

    • Concentrate under reduced pressure and lyophilize to obtain the TFA salt of the active inhibitor.

  • Causality & Logic: The highly acidic environment protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide. This clean, gas-evolving reaction leaves no complex byproducts, allowing for straightforward isolation of the final API.

  • Self-Validation Checkpoint: Evaporate the solvent and confirm the complete loss of the 9H singlet (~1.4 ppm) in the ^1^H-NMR spectrum.

Synthetic_Workflow Core Heteroaryl Chloride Coupling SNAr / Buchwald Coupling Core->Coupling Scaffold Boc-Diamine Scaffold Scaffold->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate C-N Bond Deprotection Acidic Cleavage (TFA/HCl) Intermediate->Deprotection Final Active Kinase Inhibitor Deprotection->Final Boc Removal

Figure 2: Two-step synthetic workflow for integrating the piperidine scaffold into kinase inhibitors.

Case Studies in Drug Development

The clinical and preclinical relevance of the 2-methylpiperidin-3-yl moiety is validated by its presence in several high-profile oncology programs:

1. CHK1 Inhibitors (e.g., Compound 44) Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response. Inhibiting CHK1 forces cancer cells with DNA damage to bypass cell cycle arrest, leading to mitotic catastrophe and apoptosis. Crystallographic data (PDB: 6FCF) demonstrates that derivatives containing the (2R,3S)-2-methylpiperidin-3-yl moiety bind competitively to the ATP pocket of CHK1. The deprotected N-methylamine forms a critical network of hydrogen bonds with the kinase hinge region, driving nanomolar potency[4].

2. GCN2 Inhibitors General Control Nonderepressible 2 (GCN2) is a kinase that allows tumor cells to survive in amino acid-depleted microenvironments. Recent patent literature (e.g., WO2019148132A1) highlights the use of N-((2-methylpiperidin-3-yl)methyl) derivatives to disrupt this nodal effector signal, thereby enabling a robust anti-cancer immune response by starving the tumor's adaptive mechanisms[3].

References

  • Fluorochem Product Data | Tert-butyl methyl(2-methylpiperidin-3-yl)carbamate (CAS: 1706442-70-7) |

  • Read, J.A., Breed, J. (2017) | CHK1 KINASE IN COMPLEX WITH COMPOUND 44 (PDB ID: 6FCF) |

  • Pfizer Inc. (2010) | 6 substituted 2-heterocyclylamino pyrazine compounds as chk-1 inhibitors (Patent WO2010016005A1) |

  • Patent WO2019148132A1 (2019) | Gcn2 inhibitors and uses thereof |

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive 1H and 13C NMR Characterization of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

Abstract This application note provides a detailed guide to the structural characterization of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural characterization of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule incorporating a chiral-substituted piperidine ring, an N-methyl group, and a tert-butyloxycarbonyl (Boc) protecting group, its structural verification presents a nuanced challenge. This document outlines optimized protocols for sample preparation and data acquisition and offers an in-depth analysis of the ¹H and ¹³C NMR spectra. The causality behind spectral features, including chemical shifts, signal multiplicities, and through-bond correlations, is explained to provide a robust framework for unambiguous structural confirmation, essential for researchers in synthetic chemistry and drug development.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in organic chemistry.[1][2] For complex molecules such as Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate, which contains multiple stereocenters and conformationally flexible moieties, a thorough NMR analysis is critical for verifying identity, purity, and stereochemistry.

The target molecule possesses several key structural features that give rise to a distinct NMR fingerprint:

  • A tert-butyloxycarbonyl (Boc) group , a common amine-protecting group.

  • An N-methyl group attached to the carbamate nitrogen.

  • A 2,3-disubstituted piperidine ring , which introduces stereoisomerism and conformational complexity. The piperidine ring typically adopts a chair conformation to minimize steric strain.[3][4]

This guide provides a comprehensive methodology for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, leveraging both 1D and 2D techniques to resolve complex signal overlap and confirm atomic connectivity.

Molecular Structure and Stereochemical Considerations

To facilitate spectral assignment, the atoms of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate are systematically numbered as shown below.

Caption: Numbering scheme for Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate.

The presence of substituents at the C2 and C3 positions of the piperidine ring introduces diastereomeric possibilities. The relative orientation of the C2-methyl group and the C3-carbamate group (cis or trans) will significantly influence the chemical shifts and coupling constants of the ring protons due to differing steric interactions and dihedral angles. Furthermore, the piperidine ring exists in a dynamic equilibrium between two chair conformations. The steric bulk of the substituents will dictate the preferred conformation, with large groups favoring an equatorial position to minimize 1,3-diaxial interactions.[4] The carbamate functionality can also exhibit restricted rotation around the N-C(O) bond, potentially leading to the observation of rotamers, which manifest as broadened or duplicated signals in the NMR spectrum.[5]

Experimental Protocols

Sample Preparation

A self-validating protocol ensures reproducibility and accuracy.

  • Mass Measurement: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6][7]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

NMR Data Acquisition Workflow

Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[8]

G cluster_1D 1D Experiments cluster_2D 2D Experiments (for confirmation) H1 ¹H NMR (Proton) C13 ¹³C{¹H} NMR (Decoupled) H1->C13 COSY ¹H-¹H COSY (Connectivity) C13->COSY If needed HSQC ¹H-¹³C HSQC (Direct C-H) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H) HSQC->HMBC Prep Sample Preparation Prep->H1 Acquire

Caption: Standard NMR data acquisition workflow.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR: Acquire with proton decoupling to produce a spectrum with singlets for each unique carbon, simplifying analysis.

  • 2D NMR: If the 1D spectra exhibit significant signal overlap, particularly in the aliphatic region of the ¹H spectrum, 2D experiments are essential for definitive assignments.[9][10]

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two or three bonds.[11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

Spectral Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[11][12]

Table 1: Expected ¹H NMR Data for Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate in CDCl₃

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
Boc-H (C1', C2', C3')~ 1.45s9H-A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[6][13]
N-Me (C7)~ 2.80s3H-A singlet in the typical range for an N-methyl group on a carbamate.[14]
C2-Me (C8)~ 1.15d3H~ 6-7A doublet due to coupling with the proton at C2.
Piperidine Ring-H~ 1.5 - 4.0m9HVariousProtons on the piperidine ring will appear as complex, overlapping multiplets. Protons on C6, adjacent to the ring nitrogen, are expected to be the most downfield of the ring CH₂ groups. Protons on C2 and C3 will have their shifts influenced by both the nitrogen and the bulky carbamate group.

Analysis of Piperidine Region: The region between ~1.5 and 4.0 ppm will contain the signals for the nine piperidine ring protons. Due to restricted motion and diastereotopicity, each proton can give a distinct signal. COSY is invaluable for tracing the connectivity.

G H2 H2 H3 H3 H2->H3 ³J H4a H4a H3->H4a ³J H4b H4b H3->H4b ³J H4a->H4b ²J H5a H5a H4a->H5a ³J H5b H5b H4a->H5b ³J H4b->H5a ³J H4b->H5b ³J H5a->H5b ²J H6a H6a H5a->H6a ³J H6b H6b H5a->H6b ³J H5b->H6a ³J H5b->H6b ³J H6a->H6b ²J H8 H8 (C2-Me) H8->H2 ³J

Caption: Expected ¹H-¹H COSY correlations. Solid lines: vicinal (³J) coupling. Dashed lines: geminal (²J) coupling.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon atoms and provides information about their electronic environment.

Table 2: Expected ¹³C NMR Data for Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate in CDCl₃

AssignmentChemical Shift (δ, ppm)Notes
C=O (Carbamate)~ 155The least shielded carbon, typical for a carbamate carbonyl.[6]
C(CH₃)₃ (Boc Quat.)~ 80Quaternary carbon of the Boc group.[6][15]
C(CH₃)₃ (Boc Me)~ 28.5The three equivalent methyl carbons of the Boc group.[6][15]
N-Me (C7)~ 35-45Chemical shift for the N-methyl carbon.[14]
C2-Me (C8)~ 15-20A shielded aliphatic carbon.
Piperidine Ring (C2-C6)~ 20-60Five distinct signals are expected for the piperidine ring carbons. C2, C3, and C6 will be the most downfield due to the influence of the adjacent nitrogen atoms.

An HSQC experiment will directly link the proton signals in Table 1 to the carbon signals in Table 2, greatly simplifying the assignment of the complex piperidine region. An HMBC experiment would further confirm the structure by showing, for example, a correlation from the Boc protons (~1.45 ppm) to both the Boc quaternary carbon (~80 ppm) and the carbonyl carbon (~155 ppm).

Conclusion

The structural confirmation of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate is reliably achieved through a systematic application of NMR spectroscopy. The ¹H NMR spectrum provides definitive evidence for the presence of the Boc group, the N-methyl group, and the C2-methyl group through their characteristic chemical shifts and multiplicities. The complex multiplet patterns of the piperidine ring can be fully assigned using 2D NMR techniques like COSY and HSQC, which establish the complete connectivity of the spin systems. Finally, the ¹³C NMR spectrum confirms the carbon skeleton of the molecule. This comprehensive approach ensures a high degree of confidence in the structural elucidation, a fundamental requirement for advancing chemical research and drug development programs.

References

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • SpectraBase. Tert-butyl N-(tert-butoxy)carbamate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Fiveable. N-methyl groups: Organic Chemistry Study Guide. Available at: [Link]

  • Journal of Medicinal Chemistry. Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. ACS Publications. Available at: [Link]

  • Supporting Information. Synthesis of some new N-Boc protected amines in glycerol. Available at: [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Books Gateway. Available at: [Link]

  • SpectraBase. Piperidine. Available at: [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]

  • Canadian Science Publishing. Conformational Analysis of N-Nitrosopiperidines by 13 C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available at: [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • University of Southampton. A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton. Available at: [Link]

  • PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available at: [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available at: [Link]

  • Reddit. Interpreting a NMR Spectrum. Available at: [Link]

  • Michigan State University Chemistry. Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • PMC. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Available at: [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. ACS Publications. Available at: [Link]

  • SpectraBase. 1-Boc-piperazine. Available at: [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). Available at: [Link]

  • PMC. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • YouTube. NMR 5: Coupling Constants. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing low yields, poor regioselectivity, or complex mixtures during the synthesis of tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing low yields, poor regioselectivity, or complex mixtures during the synthesis of tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate . This bifunctional piperidine building block presents unique chemoselective and stereoselective challenges that require precise mechanistic control.

Pathway Visualization

G N1 2-Methylpyridin-3-amine (Starting Material) N2 Hydrogenation (Rh/C or Ir-catalyst) Overcomes aromatic stabilization N1->N2 N3 2-Methylpiperidin-3-amine (cis/trans diastereomers) N2->N3 Reduction N4 Orthogonal Protection / pH Control Shields secondary ring nitrogen N3->N4 N5 tert-Butyl (2-methylpiperidin-3-yl)carbamate (Boc-protected intermediate) N4->N5 Boc2O N6 N-Methylation (NaH, MeI) Requires strictly anhydrous conditions N5->N6 N7 tert-Butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate (Target Molecule) N6->N7 MeI / NaH

Synthetic workflow for Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate.

Frequently Asked Questions & Troubleshooting

Q1: Why is the reduction of 2-methylpyridin-3-amine stalling, or yielding poor cis/trans diastereoselectivity?

Causality: The reduction of substituted pyridines requires overcoming significant aromatic stabilization energy[1]. The C2-methyl group introduces steric hindrance that can impede catalyst coordination, often leading to incomplete conversion (stalling at the tetrahydropyridine intermediate). Furthermore, standard heterogeneous hydrogenation (e.g., Pd/C or PtO2) often yields a nearly 1:1 thermodynamic mixture of cis and trans isomers. Self-Validating Solution: To achieve high conversion and excellent diastereoselectivity, activate the pyridine ring by forming an N-benzylpyridinium salt prior to reduction. Utilizing an Iridium-catalyzed asymmetric hydrogenation (e.g., with an Ir-MeO-BoQPhos complex) facilitates an outer-sphere dissociative mechanism that can push enantioselectivities and diastereoselectivities above 90:10[1][2]. If heterogeneous catalysis is preferred, use 10% Rh/C at 80 °C under 5 atm of H2 in an acidic aqueous medium to favor the cis-isomer via kinetic protonation[3].

Q2: During Boc protection, I am observing functionalization of the piperidine ring nitrogen instead of the C3 amine. How can I control regioselectivity?

Causality: The target molecule requires the Boc group on the exocyclic C3 amine. However, the secondary amine within the piperidine ring is more basic (pKa ~10.5) and highly nucleophilic compared to the primary C3 amine (pKa ~9.0). If Boc anhydride (Boc2O) is added under standard basic conditions (e.g., TEA/DCM), the ring nitrogen will outcompete the C3 amine, leading to the wrong regioisomer or a di-Boc protected byproduct. Self-Validating Solution: Exploit the pKa difference using strict pH control. Conduct the reaction in a buffered aqueous/organic biphasic system at pH 9.0. At this pH, the more basic ring nitrogen is predominantly protonated (and thus deactivated as a nucleophile), while a sufficient fraction of the C3 primary amine remains as the reactive free base. Alternatively, temporarily chelate the diamine with Copper(II) sulfate; the rigid chelate directs the Boc2O exclusively to the less sterically hindered exocyclic amine.

Q3: My N-methylation step using NaH and MeI is yielding a complex mixture of over-methylated products and unreacted starting material. What is going wrong?

Causality: This is the most common cause of catastrophic yield loss in this synthesis. While Sodium Hydride (NaH) effectively deprotonates the Boc-carbamate (pKa ~12-13) to form the reactive anion, the neutral secondary amine in the piperidine ring remains highly nucleophilic. When Methyl Iodide (MeI) is introduced, the ring nitrogen rapidly undergoes an SN2 attack, leading to undesired N-methylation of the ring or the formation of quaternary ammonium salts. Additionally, improper order of addition can lead to insoluble sodium complexes that trap the reagents[4][5]. Self-Validating Solution: You must establish orthogonal protection. Protect the piperidine ring nitrogen with a Benzyl (Bn) or Carboxybenzyl (Cbz) group before attempting the NaH/MeI methylation of the Boc group. Once the ring nitrogen is shielded, dissolve the substrate in anhydrous THF, cool to 0 °C, add MeI, and then add NaH in portions to prevent side reactions[5].

Validated Experimental Protocols

Protocol A: Orthogonally Protected N-Methylation (NaH/MeI)

Mechanistic Goal: Selectively methylate the Boc-carbamate without functionalizing the piperidine core.

  • Preparation: Ensure the starting material, tert-butyl (1-benzyl-2-methylpiperidin-3-yl)carbamate, is strictly dry. Dissolve 1.0 equivalent in anhydrous THF (20 mL per gram of substrate) under an inert argon atmosphere[5].

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 5.0 equivalents of iodomethane (MeI). Crucial Step: Do not add NaH first, as premature deprotonation without the electrophile present can lead to complexation and precipitation[4][5].

  • Deprotonation & Alkylation: Slowly add 4.0 to 5.0 equivalents of NaH (60% dispersion in mineral oil) in small portions over 1-2 hours to manage the vigorous evolution of hydrogen gas[5].

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate. The benzyl group can subsequently be removed via Pd/C hydrogenation to yield the final target.

Protocol B: Alternative Reductive Amination Strategy

Mechanistic Goal: Avoid harsh NaH conditions by installing the methyl group prior to Boc protection.

  • Imine Formation: Dissolve the orthogonally protected 3-amino-piperidine intermediate in anhydrous Dichloromethane (DCM). Add 1.1 equivalents of paraformaldehyde and a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation[6]. Stir at room temperature for 2 hours.

  • Reduction: Add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise[6]. The bulky reducing agent ensures selective reduction of the iminium ion without reducing other functional groups.

  • Boc Protection: Following aqueous workup, immediately dissolve the resulting secondary amine in THF/H2O, add 1.2 equivalents of Boc2O and Na2CO3, and stir to yield the final protected target.

Quantitative Data: Comparison of N-Methylation Strategies

StrategyReagentsRegioselectivity (Exocyclic vs Ring)Typical YieldKey Limitation
Direct NaH/MeI (Unprotected Ring) NaH, MeI, THFPoor (Ring N competes)< 20%Uncontrollable over-methylation.
NaH/MeI (Orthogonally Protected Ring) NaH, MeI, THFExcellent85-90%Adds two synthetic steps (protection/deprotection).
Reductive Amination (Pre-Boc) Paraformaldehyde, NaBH(OAc)3Moderate to Good70-80%Risk of over-alkylation to the dimethylamine[6].

References

  • On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. URL:[Link]

  • N-Methylation of Boc amino acids. Lokey Lab Protocols. URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH. URL:[Link]

  • Synthesis of Enantioenriched 2‑Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. DICP. URL:[Link]

  • Piperidine synthesis. Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

Welcome, researchers and drug development professionals. This guide provides advanced troubleshooting and practical methodologies for the crystallization of tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate (CAS 17...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide provides advanced troubleshooting and practical methodologies for the crystallization of tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate (CAS 1706442-70-7). The unique structural characteristics of this molecule—namely its bulky tert-butyl protecting group and stereocenters—can present specific challenges during purification. This document is structured to address these issues directly, moving beyond rote protocols to explain the fundamental principles that govern success.

Core Crystallization Challenges & Considerations

The goal of crystallization is to facilitate the self-assembly of molecules into a highly ordered, three-dimensional lattice. However, certain molecular features can kinetically or thermodynamically hinder this process. For the target carbamate, the primary obstacles often involve overcoming kinetic barriers to nucleation and preventing the separation of less-ordered phases. This guide will address the most common failure modes: "oiling out," the formation of amorphous solids, and the uncontrolled appearance of polymorphs.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My compound is separating as an oil ("oiling out") instead of a solid. What is happening and how can I fix it?

A1: "Oiling out," a form of liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a super-saturated liquid phase instead of a crystalline solid.[1][2] This is often a kinetic problem, where the rate of phase separation exceeds the rate of crystal nucleation.[2] The resulting oil is undesirable as it can trap impurities and rarely solidifies into a pure, crystalline form.[3][4]

Primary Causes & Solutions:

  • Excessive Supersaturation: Rapid cooling or the fast addition of an anti-solvent creates a high degree of supersaturation that the system can only relieve by forming a disordered liquid (oil).

    • Solution: Reduce the rate of supersaturation. Employ a slow, controlled cooling gradient (e.g., allow the solution to cool to room temperature on the benchtop before transferring to a 4°C refrigerator). If using an anti-solvent, add it dropwise to the stirred solution at a point of moderate, not maximum, solubility (e.g., at room temperature rather than elevated temperature).

  • Low Melting Point / High Solubility: The melting point of the compound (or an impure version of it) may be below the temperature of the solution.[3]

    • Solution: Add more of the primary solvent to reduce the concentration, then re-cool slowly.[3] Alternatively, select a solvent system where the compound has lower solubility at all temperatures.

  • Insufficient Nucleation Sites: The energy barrier to form the first crystal nucleus is high.

    • Solution 1: Seeding. Introduce a tiny crystal of the pure compound to the supersaturated solution. This provides a template, bypassing the difficult initial nucleation step and promoting controlled crystal growth.[5]

    • Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass can act as heterogeneous nucleation sites.

Troubleshooting Workflow for Oiling Out

G cluster_0 Problem Identification cluster_1 Primary Interventions: Control Supersaturation cluster_2 Secondary Interventions: Promote Nucleation cluster_3 Desired Outcome A Compound Oils Out (Liquid-Liquid Phase Separation) B Decrease Cooling Rate A->B Initial Steps C Slow Anti-Solvent Addition (Dropwise) A->C Initial Steps D Add More Solvent (Reduce Concentration) A->D Initial Steps E Add Seed Crystals B->E If oiling persists C->E If oiling persists D->E If oiling persists F Scratch Inner Flask Surface D->F G Formation of Crystalline Solid E->G F->G

Caption: A logical workflow for troubleshooting the "oiling out" phenomenon.

Q2: I have a solid product, but it is a powder or glassy solid, not crystalline. How do I confirm it's amorphous and induce crystallinity?

A2: You likely have an amorphous solid, which lacks the long-range molecular order characteristic of a crystal.[6][7][8] Amorphous materials do not have sharp melting points; they soften over a temperature range.[6][9] This lack of a defined lattice structure can be detrimental to stability and consistent bioavailability.

Confirmation Methods:

  • Powder X-Ray Diffraction (PXRD): This is the definitive method. Crystalline materials produce a pattern of sharp, distinct peaks (Bragg reflections), while amorphous solids yield a broad, diffuse halo.[10]

  • Polarized Light Microscopy: Crystalline solids are often birefringent and will appear bright against a dark background under cross-polarized light. Amorphous solids are isotropic and will remain dark.

  • Differential Scanning Calorimetry (DSC): An amorphous solid will show a glass transition (a step-change in heat capacity), whereas a crystalline solid will exhibit a sharp melting endotherm.

Techniques to Promote Crystallinity:

  • Slow Solvent Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a vial. Cover the vial with a cap that has a small hole pricked in it and leave it undisturbed for several days. The slow evaporation provides time for molecules to arrange themselves into an ordered lattice.

  • Vapor Diffusion: This is an excellent method for small quantities. Place a concentrated solution of your compound in a small, open vial. Place this inner vial inside a larger, sealed jar containing a volatile anti-solvent (a solvent in which your compound is insoluble). The anti-solvent vapor slowly diffuses into the compound solution, gradually reducing solubility and inducing crystallization.

Recommended Solvent Systems for Vapor Diffusion

Solvent for Compound Volatile Anti-Solvent Principle of Operation
Dichloromethane (DCM)Pentane or HexaneA polar solvent paired with a very non-polar, highly volatile anti-solvent.
Ethyl AcetateHeptaneA moderately polar system suitable for many carbamates.
MethanolDiethyl EtherA polar, protic solvent paired with a less polar, volatile anti-solvent.
TolueneHexaneA system based on aromatic and aliphatic solvents, useful for less polar molecules.
Q3: My crystallization yields solids with different properties (e.g., melting points) between batches. Could this be polymorphism?

A3: Yes, this is a classic sign of polymorphism—the ability of a compound to exist in two or more different crystal structures.[11][12][13] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point, which is a critical consideration in pharmaceutical development.[12][13]

Controlling Polymorph Formation: The formation of a specific polymorph is a contest between thermodynamics and kinetics.[11][14]

  • Thermodynamic Control: Favors the most stable polymorph. This is achieved through slow crystallization processes that allow the system to reach its lowest energy state.

    • Methods: Slow cooling, slow evaporation, or slurry conversion (stirring a suspension of the material in a solvent where it has slight solubility for an extended period).

  • Kinetic Control: Favors the formation of less stable (metastable) polymorphs. These forms are "trapped" by rapid crystallization before they have time to rearrange into the more stable form.

    • Methods: Rapid cooling ("crash cooling"), fast anti-solvent addition, or shock cooling of a melt.[12]

Logical Relationship: Crystallization Conditions vs. Polymorph Outcome

G cluster_0 Process Conditions cluster_1 Governing Principle cluster_2 Likely Product A Rapid Cooling Fast Anti-Solvent Addition C Kinetic Control A->C B Slow Cooling Slurry Conversion Slow Evaporation D Thermodynamic Control B->D E Metastable Polymorph (Higher Solubility, Lower M.P.) C->E F Stable Polymorph (Lower Solubility, Higher M.P.) D->F

Caption: The relationship between process kinetics and the resulting polymorphic form.

Reference Experimental Protocol: Anti-Solvent Crystallization

This protocol provides a robust starting point for obtaining crystalline tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate.

Materials:

  • Crude tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

  • Solvent: Ethyl acetate (EtOAc)

  • Anti-solvent: Heptane

  • Erlenmeyer flask with stir bar

  • Heating mantle with stirring capabilities

  • Dropping funnel (optional, for controlled addition)

  • Buchner funnel, filter paper, and vacuum flask

Procedure:

  • Dissolution: Place the crude material in the Erlenmeyer flask. Add a minimal amount of ethyl acetate at room temperature to create a slurry.

  • Heating: Gently warm the slurry with stirring to 40-50°C. Add ethyl acetate portion-wise until all the solid just dissolves. Note: Avoid using a large excess of solvent as this will reduce yield.

  • Cooling & Anti-Solvent Addition: Allow the solution to cool to room temperature.

  • Begin the dropwise addition of heptane with vigorous stirring. The solution will become faintly turbid (cloudy) at the point of nucleation.

  • Once turbidity is observed, stop the addition of anti-solvent and continue to stir at room temperature for 1-2 hours to allow for crystal growth.

  • Maturation: Place the flask in a 4°C refrigerator for at least 4 hours (or overnight) to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold 1:1 EtOAc/Heptane, followed by a wash with cold heptane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Self-Validation System:

  • Purity Check: Analyze the final product by ¹H NMR to ensure the absence of solvent and other impurities.

  • Identity Check: Obtain a melting point. A sharp melting range (e.g., within 1-2°C) is indicative of high purity. A broad range suggests impurities or a mixture of polymorphs.

References

  • Title: Polymorphism and its importance in pharmaceutical industry Source: Fiveable URL
  • Title: Why Polymorphism is Key in Drug Development!
  • Title: Controlling Molecular Crystal Polymorphism with Self-Assembled Monolayer Templates Source: Journal of the American Chemical Society URL
  • Title: Differences Between Amorphous & Crystalline Solids Source: University Wafer URL
  • Title: Amorphous vs Crystalline Solids - Know the Differences Source: WaferPro URL
  • Title: Controlling the crystal polymorph by exploiting the time dependence of nucleation rates Source: The Journal of Chemical Physics URL
  • Source: Presentation slides, likely from an academic or industry source.
  • Source: CrystEngComm (RSC Publishing)
  • Title: Amorphous vs.
  • Title: Controlling crystal polymorphism: from stability prediction to crystallization process design Source: ResearchGate URL
  • Title: Advancing Approaches in Detecting Polymorphism Source: Pharmaceutical Technology URL
  • Title: Characteristics of the Solid State and Differences between Crystalline and Amorphous Solids Source: International Journal of Theoretical and Applied Sciences URL
  • Title: Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing Source: Crystal Growth & Design - ACS Publications URL
  • Source: CrystEngComm (RSC Publishing)
  • Title: Troubleshooting Crystallization Source: Chemistry LibreTexts URL
  • Title: Crystalline vs Amorphous: Structure, Properties and Engineering Implications Source: Wevolver URL
  • Title: tert-Butyl methyl(piperidin-3-yl)
  • Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: BOC Sciences URL
  • Title: Method for promoting crystallization of fats and oils Source: Google Patents URL
  • Title: Understanding Oiling Out in Crystallization Source: Scribd URL
  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL
  • Title: Guide for crystallization Source: University of Geneva URL
  • Source: AOCS (American Oil Chemists' Society)
  • Title: How to recrystallize an oily compound?
  • Title: An In-Line Study of Oiling Out and Crystallization Source: ACS Publications URL
  • Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor Blog URL

Sources

Troubleshooting

Preventing epimerization during Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate reactions

Topic: Preventing Epimerization in Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate Reactions Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Epimerization in Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stereochemical challenges encountered when functionalizing tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate.

This molecule features two contiguous stereocenters at the C2 and C3 positions. While the C3 position (bearing the Boc-protected exocyclic amine) is relatively stable, the C2 position is highly susceptible to epimerization during N1-functionalization. This guide breaks down the mechanistic causality of this instability and provides self-validating protocols to ensure your diastereomeric ratio (dr) remains intact.

Mechanistic Insights: The Causality of C2 Epimerization

To prevent epimerization, we must first understand the kinetic pathways that cause it. When subjecting the N1 secondary amine to Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination), the C2 proton is placed in a β -position relative to the metal center.

If the rate of reductive elimination is slow, the Pd(II)-amido complex can undergo β -hydride elimination . This forms an achiral iminium intermediate, planarizing the C2 carbon. Subsequent migratory insertion (hydride re-addition) can occur from the opposite face, leading to a complete loss of stereochemical integrity at C2 .

Similarly, under harsh basic conditions or during poorly optimized reductive aminations, reversible iminium/enamine tautomerization can thermodynamically drive the molecule toward its most stable epimer .

Mechanism A Pd(II)-Amido Complex (Intact C2 Stereocenter) B β-Hydride Elimination A->B Slow Reductive Elimination F Reductive Elimination A->F Fast Reductive Elimination (BrettPhos/RuPhos) C Pd-Hydride + Iminium Ion (Planar C2, Achiral) B->C D Migratory Insertion (Opposite Face) C->D E Epimerized Pd-Amido (Inverted C2) D->E G Desired N-Aryl Product (Stereocenter Retained) F->G

Mechanism of C2 epimerization via β-hydride elimination in Pd-catalyzed amination.

Troubleshooting FAQs

Q1: I am losing stereochemical integrity during Buchwald-Hartwig N-arylation. How do I fix this? A1: The root cause is a kinetic competition between reductive elimination and β -hydride elimination. To fix this, you must accelerate reductive elimination. Switch from first-generation ligands (like BINAP or dppf) to bulky, electron-rich dialkylbiaryl phosphines such as BrettPhos or RuPhos . Additionally, swap strong bases like NaOtBu for milder alternatives like Cs₂CO₃ . Strong alkoxides can alter the catalytic cycle and promote background base-catalyzed epimerization .

Q2: I need to N-alkylate the piperidine ring. What are the safest conditions? A2: Direct alkylation with alkyl halides and strong bases (e.g., NaH) risks deprotonation and tautomerization. Instead, utilize reductive amination with NaBH(OAc)₃ and a mild acid additive (glacial acetic acid). Acetic acid catalyzes imine formation without providing the harsh conditions necessary to trigger enamine tautomerization at the C2 position.

Q3: Does Boc deprotection of the exocyclic amine cause epimerization? A3: Generally, no. Standard deprotection using TFA in DCM at 0 °C to room temperature preserves the stereocenters. However, prolonged heating (>40 °C) in concentrated strong acids can lead to ring-opening/closing pathways or retro-aza-Michael additions that degrade stereochemical purity. Strictly monitor reaction times.

Quantitative Data: Reaction Parameter Effects

The table below summarizes the causality between reaction parameters and the resulting epimerization risk during N1-functionalization.

Reaction TypeCatalyst / ReagentsBase / AdditiveEpimerization RiskMechanistic Rationale & Action
N-Arylation Pd(OAc)₂, BINAPNaOtBuHigh (>20%) Slow reductive elimination allows β -hydride elimination to dominate. Avoid.
N-Arylation Pd₂(dba)₃, BrettPhosCs₂CO₃Low (<1%) Bulky ligand forces rapid reductive elimination, preserving C2. Preferred.
Reductive Amination NaBH₃CNNoneModerate Sluggish reduction allows iminium intermediate time to tautomerize.
Reductive Amination NaBH(OAc)₃AcOH (1.0 eq)Low (<1%) Fast, mild reduction traps the iminium before tautomerization occurs. Preferred.
Boc Deprotection TFA / DCMNoneLow Kinetically safe at ≤25 °C.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, the following protocols include built-in validation checks to verify stereochemical integrity in real-time.

Workflow Start Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate Decision Select N1-Functionalization Start->Decision BH Buchwald-Hartwig Cross-Coupling Decision->BH RA Reductive Amination Decision->RA L1 Ligand: BrettPhos Base: Cs2CO3 BH->L1 Prevent β-hydride elim. L2 Reductant: NaBH(OAc)3 Additive: AcOH RA->L2 Prevent tautomerization End Stereochemically Pure Product (dr > 99:1) L1->End L2->End

Decision matrix for selecting epimerization-free N1-functionalization conditions.

Protocol A: Epimerization-Free Buchwald-Hartwig N-Arylation
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Pd₂(dba)₃ (2.5 mol%), BrettPhos (5.0 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

    • Causality: BrettPhos ensures the C-N bond formation outpaces any β -hydride elimination.

  • Reagent Addition: Add the target aryl halide (1.0 equiv) and tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate (1.2 equiv) as a solution in anhydrous, degassed toluene (0.2 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12 hours.

    • Self-Validation Check: At the 4-hour mark, pull a 10 µL aliquot, quench in 1 mL MeCN, and analyze via chiral SFC or LC-MS. The diastereomeric ratio (dr) must remain >95:5. If the dr begins to drop, immediately verify the exclusion of oxygen, as partial Pd oxidation stalls reductive elimination and triggers epimerization.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a tightly packed pad of Celite, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Stereoretentive Reductive Amination
  • Imine Formation: Combine the piperidine starting material (1.0 equiv) and target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.0 equiv).

    • Causality: AcOH acts as a mild catalyst for imine formation without crossing the pKa threshold required to promote C2 enamine tautomerization.

  • Reduction: Stir for 1 hour at room temperature. Add NaBH(OAc)₃ (1.5 equiv) in three equal portions over 15 minutes.

    • Self-Validation Check: Monitor the reaction via TLC (ninhydrin stain). The secondary amine starting material should cleanly convert to the tertiary amine without the appearance of a closely eluting, lower-Rf epimer spot.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract three times with DCM, dry the combined organics over Na₂SO₄, and concentrate.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines." Chemical Reviews, ACS Publications. Available at:[Link]

  • MacMillan, D. W. C., et al. "Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols." Journal of the American Chemical Society, ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Purification Strategies for Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult on the purification of complex polybasic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult on the purification of complex polybasic scaffolds. The molecule —Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate —presents a highly specific purification challenge due to its dual-nitrogen architecture.

Unlike standard Boc-protected amines, this product retains a free, basic secondary amine within the piperidine ring (N1), while the exocyclic tertiary amine at C3 is Boc-protected. This means standard acid/base extractions will fail to separate the product from unreacted amine precursors, as both species will protonate and partition into the aqueous layer simultaneously.

Below is our comprehensive troubleshooting guide, detailing the causality behind proven separation methodologies, quantitative data, and self-validating protocols.

Application Scientist's Troubleshooting Desk (FAQs)

Q1: My reaction is complete, but I have a large excess of unreacted Boc anhydride (Boc₂O) co-eluting with my product. How do I remove it without running a silica column?

The Causality: Boc₂O is highly lipophilic and lacks a basic handle, causing it to co-elute with mono-protected piperidines on normal-phase silica. While vacuum sublimation works for small amounts, it is inefficient for large-scale excesses [1]. The Solution: Utilize a chemical scavenging strategy with N,N-dimethylethylenediamine (DMEDA). The primary amine of DMEDA acts as a hyper-nucleophile, rapidly attacking the electrophilic carbonyl of the unreacted Boc₂O. This converts the neutral, lipophilic Boc₂O into a highly polar, basic urea/carbamate adduct. Because this new adduct contains a tertiary amine, it can be easily washed away with mildly acidic aqueous solutions or trapped on a Strong Cation Exchange (SCX) resin, leaving your target product isolated [2].

Q2: I need to separate my target product from the unreacted diamine starting material (N-methyl-2-methylpiperidin-3-amine). Can I use a polymer-supported isocyanate scavenger resin?

The Causality: No. This is a critical structural trap. Both your target product and the unreacted starting material possess a free, highly nucleophilic secondary amine in the piperidine ring. If you introduce an electrophilic scavenger like PS-Isocyanate, it will indiscriminately react with the piperidine nitrogen of both compounds, effectively destroying your product yield [3]. The Solution: Because chemical scavenging is non-viable here, you must exploit the difference in basicity and polarity. The unreacted diamine has two basic centers, whereas your product has only one. You should utilize Strong Cation Exchange (SCX) Catch-and-Release Chromatography coupled with a pH-gradient elution. SCX resin (silica-bound tosic acid) will "catch" all basic species. By washing with methanol, you remove all neutral organics. Then, by applying a carefully titrated ammonia/methanol gradient, the less basic mono-Boc product will release first, followed by the more basic diamine [4].

Quantitative Component Profiling

To design a self-validating purification system, we must map the physicochemical properties of the reaction matrix.

ComponentAcid/Base PropertyLipophilicity (Relative)SCX Resin AffinityRecommended Removal Strategy
Target Product Mono-basic (Piperidine N1)ModerateHigh (Releases at 2M NH₃)Target Molecule (Retain)
Unreacted Boc₂O Neutral ElectrophileHighNone (Washes through)DMEDA Scavenging [2]
Diamine Precursor Di-basic (N1 & Exocyclic)LowVery HighpH-Gradient SCX Elution [4]
Boc-DMEDA Adduct Mono-basic (Tertiary N)Low (Highly Polar)HighAqueous Acid Extraction

Validated Bench Protocols

Every protocol below is designed as a self-validating system , meaning built-in quality control steps ensure the chemistry is functioning as intended before you proceed to the next phase.

Protocol A: Chemical Scavenging of Boc₂O using DMEDA

Use this when your primary impurity is unreacted Boc-anhydride.

  • Quantification: Calculate the estimated molar excess of Boc₂O remaining in your crude mixture via LC-MS or ¹H-NMR integration.

  • Scavenger Addition: Dissolve the crude mixture in dichloromethane (DCM) to a concentration of 0.2 M. Add 1.5 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the excess Boc₂O.

  • Incubation: Stir at room temperature for 30–45 minutes.

  • Self-Validation Step: Spot the reaction on a TLC plate. Stain with Phosphomolybdic Acid (PMA) and heat. The high-Rf spot corresponding to Boc₂O must completely disappear, replaced by a baseline-retained spot (the Boc-DMEDA adduct).

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash with 10% aqueous citric acid (pH ~3.5) three times. The basic Boc-DMEDA adduct will partition into the aqueous layer, while the mono-Boc target product (which is less basic and more lipophilic) will largely remain in the DCM layer. Note: Monitor the aqueous layer via LC-MS to ensure no product is lost; adjust pH if necessary.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: SCX Catch-and-Release Chromatography

Use this to remove all neutral impurities and separate the product from the diamine precursor.

  • Resin Preparation: Select a pre-packed Silica-SCX column (capacity ~0.6 mmol/g). Equilibrate the column with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of DCM [4].

  • Loading (The "Catch"): Dissolve the crude mixture in a minimum volume of DCM. Load it onto the SCX column at a flow rate of 1–2 mL/min. Both the product and the unreacted diamine will bind to the sulfonic acid functional groups.

  • Washing: Wash the column with 5 CV of DCM, followed by 5 CV of MeOH.

  • Self-Validation Step: Collect the wash fractions and analyze via TLC (Ninhydrin stain). They should contain zero amines. This confirms the SCX resin has successfully trapped your product.

  • Elution (The "Release"): Elute the target product using a gradient of 0.5M to 2.0M Ammonia in Methanol (NH₃/MeOH). The mono-Boc product will elute at lower ammonia concentrations, while the di-basic starting material will require the full 2.0M strength to release.

  • Isolation: Evaporate the product-containing fractions under reduced pressure to yield the purified free-base piperidine.

Mechanistic & Workflow Visualizations

Below are the logical architectures governing these purification strategies, rendered in Graphviz DOT language.

G Crude Crude Reaction Mixture (Product + Boc₂O + Amine SM) Scavenge Add DMEDA Scavenger (Converts Boc₂O to Polar Adduct) Crude->Scavenge SCXLoad Load onto SCX Resin (Catch Phase) Scavenge->SCXLoad Wash Wash with MeOH (Removes Neutral Impurities) SCXLoad->Wash Amines Retained Elute Elute with NH₃/MeOH (Release Phase) Wash->Elute Neutrals Washed Pure Purified Target Molecule (Mono-Boc Piperidine) Elute->Pure Amines Released

Workflow for basic amine purification using DMEDA scavenging and SCX catch-and-release.

Mechanism Boc2O Unreacted Boc₂O (Lipophilic, Neutral) Adduct Boc-DMEDA Adduct (Highly Polar, Basic) Boc2O->Adduct + DMEDA DMEDA DMEDA Scavenger (Primary Amine) DMEDA->Adduct Aqueous Removed via Aqueous Acid Wash Adduct->Aqueous Option A SCX Retained on SCX Resin Adduct->SCX Option B

Chemical mechanism of unreacted Boc2O scavenging by DMEDA to form a polar, basic adduct.

References

  • Title: Reactions that Work: Boc Protection Source: ChemTips / OrgPrepDaily URL:[Link]

  • Title: Bond-Forming and -Breaking Reactions at Sulfur(IV) (Mechanistic parallels for DMEDA scavenging protocols) Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Chemistry Data Sheet: Mixtures using Derivatization Purification Techniques Source: Biotage URL:[Link]

  • Title: RediSep SCX column - Chromatography Application Note AN39 Source: Teledyne ISCO URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Stability Guide for Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate . This compound is a highly versatile building block, but its dual-functional nature—a sterically hindered secondary amine (piperidine ring) coupled with an acid-labile tert-butoxycarbonyl (Boc) protected exocyclic amine—creates competing vulnerabilities during storage. This guide synthesizes field-proven insights to help you maintain the chemical integrity of your inventory.

Section 1: The Causality of Degradation (Mechanistic Insights)

To effectively store this compound, one must understand the thermodynamic and kinetic vulnerabilities of its functional groups. There are two primary modes of degradation:

  • Atmospheric Carbonation (The Piperidine Vulnerability): The secondary amine at the 1-position of the 2-methylpiperidine ring is highly nucleophilic. When exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide (CO₂) and moisture. The amine acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form a zwitterionic carbamate, which subsequently crystallizes as a carbonate or bicarbonate salt (1)[1]. This manifests physically as a clear oil or free-flowing solid degrading into a cloudy, gummy, or insoluble mass (2)[2].

  • Acid-Catalyzed Deprotection (The Boc Vulnerability): The Boc group is robust under basic conditions but is highly susceptible to acid-catalyzed cleavage (3)[3]. Exposure to trace acidic impurities (e.g., unwashed glassware, degrading halogenated solvents like chloroform) protonates the carbamate oxygen. This triggers the elimination of a tert-butyl cation (which loses a proton to become isobutylene gas) and the release of CO₂ gas, leaving behind the unprotected diamine.

Section 2: Troubleshooting FAQs

Q1: My batch of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate turned cloudy and gummy after a few weeks on the bench. What happened, and can I recover it? A: Your compound has absorbed atmospheric CO₂ and moisture, converting the free piperidine amine into a carbamate/carbonate salt. This is a reversible process. You can recover the free base using a mild aqueous workup (see Protocol 1 below). Causality: The pKa of piperidine derivatives is typically around 11, making them strong enough bases to pull CO₂ directly from the air.

Q2: I observed a pressure build-up in my sealed storage vial, and NMR shows loss of the Boc group. Why? A: Pressure build-up is a definitive diagnostic sign of Boc deprotection (4)[4]. The cleavage of the Boc group generates two equivalents of gas per molecule: isobutylene and carbon dioxide. This was likely triggered by trace acidic residues in your storage vial or solvent. Prevention: Always store the compound in base-washed, oven-dried glassware.

Q3: The compound has developed a slight yellow tint over time. Is it still usable? A: Yellowing indicates trace oxidation of the secondary amine to an N-oxide, a process accelerated by light and ambient oxygen (5)[5]. While minor yellowing may not affect all downstream reactions, it is a leading indicator of compromised storage. For sensitive cross-coupling or alkylation reactions, re-purification via flash chromatography is recommended.

Section 3: Quantitative Storage Stability Data

To ensure reproducibility across your experiments, adhere to the following stability matrix based on empirical degradation kinetics:

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal -20°CArgon / N₂Dark> 24 monthsNone
Refrigerated 2-8°CSealed (Air)Dark6-12 monthsSlow CO₂ absorption
Benchtop (Sealed) 20-25°CSealed (Air)Ambient1-3 monthsOxidation, Carbonation
Benchtop (Open) 20-25°COpen to AirAmbient< 1 weekRapid gumming (Salt formation)
Section 4: Experimental Protocols

Protocol 1: Recovery of CO₂-Degraded Compound (Free-Basing) Objective: Revert the gummy carbamate salt back to the free piperidine amine without cleaving the Boc group.

  • Dissolution: Dissolve the gummy mass in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 volume ratio). Causality: The basic pH ensures the Boc group remains intact while neutralizing the carbonate salt.

  • Extraction: Transfer to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Separation: Collect the organic (bottom DCM) layer. Extract the aqueous layer twice more with fresh DCM.

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure at 30°C to yield the recovered free-base compound.

Protocol 2: Optimal Aliquoting and Storage Workflow Objective: Prevent atmospheric and acidic degradation during long-term storage.

  • Glassware Preparation: Rinse amber glass vials with 0.1 M NaOH, followed by DI water and acetone. Oven-dry at 120°C for 2 hours.

  • Inert Transfer: Purge the cooled vial with Argon gas. Transfer the required mass of the compound using a dry, static-free spatula.

  • Sealing: Flush the headspace of the vial with Argon for 30 seconds. Immediately seal with a PTFE-lined cap.

  • Secondary Containment: Wrap the cap tightly with Parafilm and store the vial in a -20°C freezer.

Section 5: Mechanistic and Workflow Visualizations

DegradationPathways Parent Tert-butyl N-methyl-N- (2-methylpiperidin-3-YL)carbamate (Intact Compound) CO2 Atmospheric CO2 & H2O (Nucleophilic Attack by Piperidine) Parent->CO2 Exposure to Air Acid Trace Acidic Impurities (Protonation of Carbamate) Parent->Acid Improper Glassware/Solvent Salt Carbamate/Carbonate Salt (Gummy, Insoluble Mass) CO2->Salt Salt Formation Deprotected Free Exocyclic Amine + Isobutylene (gas) + CO2 (gas) Acid->Deprotected Boc Cleavage

Competing degradation pathways: Atmospheric carbonation vs. Acid-catalyzed Boc deprotection.

StorageWorkflow Start Bulk Material Receipt Prep Base-Wash & Oven-Dry Vials Start->Prep Aliquot Aliquot under Argon/N2 Gas Prep->Aliquot Seal Seal with PTFE Cap & Parafilm Aliquot->Seal Store Store at -20°C in the Dark Seal->Store

Optimal inert aliquoting and storage workflow to maximize shelf life.

References
  • ACS Publications. "Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture." Industrial & Engineering Chemistry Research. Available at:[Link]

  • Organic Syntheses. "Organic Syntheses Procedure." Organic Syntheses. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Stereochemistry of Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate: A Comparative Guide

Determining the relative stereochemistry of substituted piperidines is a critical quality control gateway in modern drug development. For complex building blocks like Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbama...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the relative stereochemistry of substituted piperidines is a critical quality control gateway in modern drug development. For complex building blocks like Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate —a versatile 2,3-disubstituted piperidine scaffold—assigning the cis or trans relationship between the C2-methyl and C3-carbamate groups dictates the molecule's spatial trajectory and subsequent target binding affinity.

As a Senior Application Scientist, I have structured this guide to objectively compare analytical modalities for stereochemical validation, moving beyond basic theory to explain the causality behind experimental choices . We will focus heavily on 2D Nuclear Magnetic Resonance (NMR) spectroscopy, which serves as the gold standard for solution-state conformational analysis[1].

The Conformational Challenge: Causality in Analytical Selection

Validating the stereochemistry of Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate presents two specific mechanistic challenges that dictate our choice of analytical tools:

  • The Piperidine Chair Dynamics: In a 2,3-disubstituted piperidine, the trans isomer typically adopts a highly stable diequatorial (e,e) chair conformation, placing the C2 and C3 protons in a trans-diaxial relationship. The cis isomer adopts an axial-equatorial (a,e or e,a) conformation. While 1D NMR can sometimes distinguish these via 3J coupling constants, ring flexibility can distort dihedral angles, making 1D data ambiguous[2].

  • The Boc-Rotamer Effect: The bulky tert-butoxycarbonyl (Boc) group on the C3 exocyclic nitrogen exhibits restricted rotation around the carbamate C–N partial double bond. At room temperature, this creates slowly interconverting rotamers that severely broaden NMR signals, masking critical coupling constants and spatial correlations.

To build a self-validating system , we must pair through-bond scalar couplings with through-space dipolar couplings (2D NMR) under optimized thermodynamic conditions.

Comparative Analysis of Analytical Modalities

When selecting a method to validate the cis/trans geometry of this piperidine derivative, researchers must balance data absolute certainty against sample viability. Table 1 summarizes the performance of leading alternatives.

Table 1: Comparison of Stereochemical Validation Modalities

Analytical ModalityPrimary OutputSample RequirementsState EvaluatedStrengthsLimitations
2D NMR (ROESY/COSY) Relative stereochemistry (cis/trans)5–20 mg (Solution)Solution-stateDefinitive through-space proton mapping; no crystallization needed.Requires careful solvent/temperature optimization to resolve rotamers.
X-ray Crystallography Absolute & relative configurationHigh-quality single crystalSolid-stateUnambiguous 3D atomic coordinates and absolute stereochemistry.Crystallizing oily, Boc-protected piperidines is notoriously difficult.
1D NMR (J-Coupling) Dihedral angles (Karplus eq.)1–5 mg (Solution)Solution-stateRapid screening; clear trans-diaxial signals are easy to spot.Ambiguous for flexible rings or overlapping multiplets; prone to false positives.
Chiral HPLC / VCD Enantiomeric / Diastereomeric excess<1 mg (Solution)Solution-stateExcellent for assessing purity and separating isomeric mixtures.Cannot assign absolute structure de novo without authentic reference standards.

Experimental Workflow: The Self-Validating 2D NMR Protocol

To achieve definitive proof of stereochemistry, we utilize a multi-dimensional NMR approach. The workflow below illustrates the logical progression from sample preparation to final assignment.

G N1 1. Sample Prep DMSO-d6 + VT-NMR (80°C) N2 2. 1D NMR (1H/13C) Extract J-Couplings N1->N2 N3 3. 2D COSY & HSQC Unambiguous Assignment N2->N3 N4 4. 2D ROESY Measure Through-Space Distances N3->N4 N5 5. Conformational Analysis Integrate ROE + J-Coupling N4->N5 N6 6. Stereochemical Assignment (Cis vs. Trans Determination) N5->N6

Caption: Workflow for NMR-based stereochemical validation of 2,3-disubstituted piperidines.

Step-by-Step Methodology

A robust protocol must not rely on a single parameter. The following methodology pairs 3JHH​ scalar couplings with ROESY spatial data to create an internally controlled, self-validating dataset[3].

Step 1: Sample Preparation & Variable Temperature (VT) Optimization
  • Procedure: Dissolve 15–20 mg of Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate in 0.6 mL of DMSO- d6​ . Insert into the NMR spectrometer and gradually increase the probe temperature to 70–80 °C.

  • Causality: At 25 °C, the N-methyl-Boc group undergoes slow exchange on the NMR timescale, causing the C3-H and N-CH 3​ signals to appear as broad, uninterpretable humps. Heating the sample increases the rotation rate, coalescing the rotamers into a single, sharp set of peaks necessary for precise 2D integration.

Step 2: Resonance Assignment (COSY & HSQC)
  • Procedure: Acquire a 2D 1 H- 1 H COSY and a 1 H- 13 C HSQC spectrum.

  • Causality: Before measuring spatial distances, you must unambiguously map the spin system. The COSY spectrum traces the contiguous connectivity from the C2-methyl protons C2-H C3-H C4-H 2​ . The HSQC resolves any proton overlap by separating signals based on their corresponding 13 C chemical shifts.

Step 3: Spatial Correlation Acquisition (ROESY)
  • Procedure: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a spin-lock mixing time of 200–300 ms.

  • Causality: Why ROESY and not NOESY? The molecular weight of this compound is ~228 Da. At standard magnetic field strengths (e.g., 400–600 MHz), molecules of this size tumble at a rate where the correlation time ( τc​ ) results in ωτc​≈1.12 . This is the "zero-crossing" region where standard NOE signals vanish[4][5]. ROESY applies a continuous spin-lock field, ensuring that all cross-peaks remain positive and non-zero regardless of the tumbling rate.

Step 4: Data Interpretation and Validation

Analyze the integrated data to classify the stereocenter:

  • Validating the Trans Isomer: If the molecule is trans, the C2 and C3 substituents are diequatorial. Consequently, the C2-H and C3-H protons are trans-diaxial. The 1D spectrum will show a large 3JH2−H3​ coupling constant (~9–11 Hz). The ROESY spectrum will validate this by showing a weak cross-peak between C2-H and C3-H (distance > 3.0 Å), but strong cross-peaks between the axial protons and adjacent equatorial groups.

  • Validating the Cis Isomer: If the molecule is cis, the C2-H and C3-H protons exist in an axial-equatorial relationship. The 1D spectrum will show a small 3JH2−H3​ coupling (~3–5 Hz). The ROESY spectrum will validate this by exhibiting a strong cross-peak between C2-H and C3-H (distance ~2.5 Å) due to their close spatial proximity[2].

Conclusion

While X-ray crystallography provides absolute configuration, the difficulty of crystallizing oily, Boc-protected intermediates makes it impractical for routine workflow. Chiral HPLC is excellent for measuring enantiomeric excess but fails at de novo structural assignment. By utilizing a high-temperature 2D ROESY NMR protocol, researchers can definitively establish the relative stereochemistry of Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate directly in the solution state, ensuring a high-confidence transition into subsequent drug development phases.

Sources

Comparative

Benchmarking Cross-Coupling Efficiency: Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate vs. Standard Piperidines

As drug discovery pipelines increasingly prioritize complex, sp³-rich architectures, the demand for synthesizing sterically congested C–N bonds has surged. Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate represen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly prioritize complex, sp³-rich architectures, the demand for synthesizing sterically congested C–N bonds has surged. Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate represents a formidable benchmarking substrate for Buchwald-Hartwig aminations. Featuring a secondary amine nucleophile (piperidine N1), an α -methyl branch (C2), and a massive β -substituent (C3 N-Me-Boc), this building block tests the absolute limits of modern palladium catalysis.

This guide objectively benchmarks the cross-coupling efficiency of this highly hindered scaffold against less congested piperidine analogues, providing researchers with causality-driven insights and self-validating experimental protocols to overcome severe steric bottlenecks.

The Steric Bottleneck: Mechanistic Rationale

To successfully couple Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate, one must understand the causality behind catalyst failure. The Buchwald-Hartwig catalytic cycle consists of three primary steps: oxidative addition (OA), amine coordination/deprotonation, and reductive elimination (RE)[1].

For standard primary amines, ligands like BrettPhos are highly effective because their massive steric bulk around the Pd center accelerates reductive elimination. However, for bulky secondary amines, this same steric bulk becomes a fatal liability. Density Functional Theory (DFT) calculations reveal that the rate-limiting step for Pd-BrettPhos is oxidative addition, and it severely hinders the approach of α -branched cyclic amines[1].

Conversely, RuPhos possesses a smaller steric profile around the palladium atom. This allows sterically hindered secondary substrates to approach and form the Pd-amido complex, shifting the rate-limiting step to reductive elimination[1]. Yet, even RuPhos struggles with the extreme dual-hindrance of an α -methyl group combined with a conformationally locking β -N(Me)Boc group. To bridge this gap, next-generation ligands like GPhos have been developed specifically to resist heteroarene-induced catalyst deactivation while promoting efficient coupling of challenging α -branched cyclic amines like 2-methylpiperidine[2].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_OA Ar-X Addition (BrettPhos Bottleneck) PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex PdII_OA->PdII_Amine Amine + Base (Steric Bottleneck) PdII_Amine->Pd0 Reductive Elimination (RuPhos Bottleneck)

Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.

Comparative Benchmarking: Ligand Performance Data

To objectively evaluate the cross-coupling efficiency of Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate, we benchmark it against unhindered (Piperidine) and mono-hindered (2-Methylpiperidine) substrates.

Experimental Parameters:

  • Electrophile: 4-Bromotoluene (1.0 equiv)

  • Catalyst Loading: 5 mol% Pd Precatalyst (G3/G4)

  • Base: NaOTMS or NaOtBu (1.2 equiv)

  • Conditions: THF or Dioxane, 80 °C, 12 hours.

Quantitative Yield Comparison
Amine SubstrateStructural Hindrance ProfilePd-BrettPhos YieldPd-RuPhos YieldPd-GPhos Yield
Piperidine Unhindered 2° Amine~40%>95% >95%
2-Methylpiperidine α -Branched 2° Amine<10%82%94%
Target Molecule * α -Branched + β -Bulky 2° Amine0% (No Rxn)45%78%

*Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate

Data Analysis & Causality:

  • BrettPhos Failure: As predicted by its steric profile, BrettPhos fails entirely for the target molecule due to an insurmountable energy barrier during the amine coordination step[1].

  • RuPhos Limitations: While RuPhos successfully couples 2-methylpiperidine, the addition of the massive C3 N-Me-Boc group in the target molecule forces the piperidine ring into a rigid conformation that exacerbates steric shielding at N1, dropping the yield to 45%.

  • GPhos Superiority: GPhos demonstrates exceptional tolerance for sterically demanding α -branched cyclic amines, maintaining a highly viable 78% yield for the target molecule by preventing off-cycle catalyst deactivation[2].

Self-Validating Experimental Methodology

The following protocol utilizes a third-generation (G3) palladium precatalyst system. G3 precatalysts are critical here because they quickly and quantitatively generate the active L-Pd(0) species under mild conditions, preventing the formation of catalytically dead Pd-black before the hindered amine can coordinate[3].

Protocol: Buchwald-Hartwig Amination of Highly Hindered Piperidines

Reagent Preparation & Stoichiometry:

  • Aryl Halide: 1.0 mmol

  • Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate: 1.2 mmol

  • GPhos Pd G3 Precatalyst: 0.05 mmol (5 mol%)

  • NaOTMS (Sodium trimethylsilanolate): 1.2 mmol (Chosen over NaOtBu to prevent base-mediated decomposition of sensitive functional groups[2])

  • Anhydrous THF: 5.0 mL

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with the GPhos Pd G3 precatalyst and the aryl halide (if solid).

  • Base Addition: Add NaOTMS to the vial. Causality Check: NaOTMS is a moderate-strength base that is highly soluble in THF, ensuring rapid deprotonation of the sterically hindered Pd-amine intermediate without degrading the substrate.

  • Substrate & Solvent Introduction: Add the target amine (Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate) followed by anhydrous THF. Seal the vial with a PTFE-lined septum cap.

  • Active Catalyst Generation (Self-Validation Step): Move the vial to a fume hood and place it in a pre-heated oil bath at 80 °C. Observe the solution: A rapid color change from pale yellow/brown to a deep, homogeneous reddish-orange indicates the successful quantitative generation of the active L-Pd(0) species[3]. If the solution turns black and precipitates, oxygen contamination has occurred.

  • Reaction Monitoring: Stir vigorously at 80 °C for 12 hours. Monitor via LC-MS. The extreme steric bulk means the reaction will be slower than standard aminations; do not quench prematurely if intermediate Pd-amido species are detected.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate in vacuo and purify via flash column chromatography.

Workflow Step1 1. Catalyst Generation Pd Precatalyst + Ligand Step2 2. Substrate Addition Aryl Halide + Hindered Amine Step1->Step2 Step3 3. Base Addition NaOTMS (Moderate Base) Step2->Step3 Step4 4. Cross-Coupling Heat at 80-100°C under Argon Step3->Step4 Step5 5. Workup & Purification Filtration & Chromatography Step4->Step5

Self-validating experimental workflow for the air-free cross-coupling of sterically hindered amines.

Conclusion

Benchmarking the cross-coupling efficiency of Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate exposes the severe limitations of traditional ligands like BrettPhos and RuPhos when confronted with dual α

  • and β -steric hindrance. For drug development professionals working with highly congested, sp³-rich heterocycles, transitioning to specialized deactivation-resistant ligands (e.g., GPhos) combined with moderate-strength bases (NaOTMS) and G3 precatalysts is not just an optimization step—it is a mechanistic necessity.

Sources

Validation

Advanced Comparison Guide: Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate vs. Unmethylated Piperidines

Executive Summary In modern fragment-based drug design (FBDD) and medicinal chemistry, the piperidine scaffold is a ubiquitous pharmacophore. However, unmethylated piperidines often suffer from high conformational flexib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug design (FBDD) and medicinal chemistry, the piperidine scaffold is a ubiquitous pharmacophore. However, unmethylated piperidines often suffer from high conformational flexibility and metabolic liabilities. The transition to highly substituted derivatives—specifically, tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate —represents a strategic deployment of the "magic methyl" effect. This guide provides an authoritative comparison between this densely functionalized building block and its unmethylated counterpart (tert-butyl piperidin-3-ylcarbamate), detailing the structural causality, metabolic shielding, and experimental validation required for advanced drug development.

Conformational Preorganization & The "Magic Methyl" Effect

Unmethylated piperidines are conformationally promiscuous, rapidly interconverting between various chair and twist-boat states. When these flexible molecules bind to a target protein, they undergo a significant loss of entropy (ΔS), which energetically penalizes the binding affinity (1)[1].

By installing a methyl group at the C2 position, researchers introduce severe 1,3-diaxial steric interactions. The energetic cost of placing a methyl group in an axial position (quantified by an A-value of approximately 1.7–2.1 kcal/mol) forces the substituent into an equatorial orientation, effectively locking the piperidine ring into a single, low-energy chair conformation (2)[2].

Furthermore, the N-methylation of the exocyclic carbamate (Boc group) restricts the rotameric states of the amide bond. This modification eliminates a hydrogen bond donor, significantly lowering the desolvation energy required for the molecule to partition into lipophilic binding pockets or cross cellular membranes.

G N1 Unmethylated Piperidine (High Flexibility) N2 Addition of 2-Methyl & N-Methyl Groups N1->N2 N3 1,3-Diaxial Steric Clash (A-value ~1.7 kcal/mol) N2->N3 N4 Conformational Locking (Favored Chair State) N3->N4 N5 Reduced Entropic Penalty (ΔS) upon Binding N4->N5 N6 Enhanced Target Affinity ('Magic Methyl' Effect) N5->N6

Logical flow of the magic methyl effect on piperidine conformational preorganization.

Metabolic Stability and CYP450 Shielding

A critical vulnerability of unmethylated piperidines in vivo is their susceptibility to cytochrome P450 (CYP450)-mediated metabolism, primarily driven by isoforms such as CYP3A4 and CYP2D6 (3)[3]. The α-carbons adjacent to the ring nitrogen are prime sites for enzymatic C-H abstraction, leading to the formation of highly reactive iminium ions or lactams, which can cause rapid clearance or covalent toxicity (4)[4].

The introduction of the 2-methyl group provides direct steric shielding of the vulnerable α-carbon. This physical blockade significantly increases the activation energy required for the CYP450 iron-oxo species to abstract a hydrogen atom. Additionally, the N-methyl group on the exocyclic amine alters the local electron density and basicity (pKa), shifting the molecule's binding orientation within the CYP active site and further extending the compound's pharmacokinetic half-life.

CYP_Metabolism Start Piperidine Substrate in CYP450 Active Site Unmeth Unmethylated Piperidine Start->Unmeth Meth 2-Methylated Piperidine Start->Meth Path1 α-Carbon Oxidation (C-H Abstraction) Unmeth->Path1 Path2 Steric Shielding at α-Carbon (Blocked Abstraction) Meth->Path2 Tox Iminium Ion / Lactam (High Clearance) Path1->Tox Stable Metabolic Stability (Prolonged Half-life) Path2->Stable

CYP450-mediated metabolic pathways comparing unmethylated vs. methylated piperidines.

Quantitative Performance Comparison

The table below summarizes the divergent physicochemical and biological properties resulting from the methylation of the piperidine scaffold.

PropertyUnmethylated Piperidine (e.g., tert-butyl piperidin-3-ylcarbamate)Methylated Piperidine (Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate)Causality / Impact
Conformational Flexibility High (Rapid chair-boat interconversion)Low (Locked chair conformation)2-Methyl group induces 1,3-diaxial strain, minimizing the entropic penalty upon target binding.
CYP450 α-Oxidation High susceptibilityLow susceptibilitySteric hindrance at C2 blocks C-H abstraction, preventing reactive iminium ion formation.
Hydrogen Bond Donors 2 (Ring NH, Carbamate NH)1 (Ring NH only)N-methylation removes the carbamate H-bond donor, lowering desolvation energy and improving permeability.
Lipophilicity (LogP) LowerHigherAddition of two methyl groups increases hydrophobic surface area, enhancing lipid membrane partitioning.

Self-Validating Experimental Methodologies

To objectively verify the performance enhancements of the methylated scaffold, the following self-validating protocols must be employed.

Protocol 1: NMR-Based Conformational Analysis (Variable Temperature)

Objective: To quantify the conformational bias and structural rigidity induced by the 2-methyl group.

  • Sample Preparation: Dissolve 5 mg of the test compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NOESY NMR spectra using a 600 MHz spectrometer. Perform variable-temperature (VT) scans at 298 K and 253 K.

  • Causality & Self-Validation:

    • Causality: Lowering the temperature slows the chair-chair interconversion on the NMR timescale, allowing distinct signals for axial and equatorial conformers to be resolved if flexibility remains.

    • Validation: Extract the ³J(H,H) coupling constants. A coupling constant of >10 Hz between adjacent ring protons confirms a trans-diaxial relationship, self-validating the assigned chair conformation. NOESY cross-peaks between the 2-methyl protons and axial ring protons definitively map the rigid 3D spatial arrangement.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To measure the compound's resistance to CYP450-mediated metabolism.

  • Incubation Setup: Prepare a 1 μM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs).

  • Initiation & Sampling: Initiate the enzymatic reaction by adding 1 mM NADPH. Aliquot 50 μL samples at 0, 5, 15, 30, and 60 minutes directly into 150 μL of ice-cold acetonitrile containing an internal standard to precipitate proteins and quench the reaction.

  • Control Systems (Self-Validation):

    • Negative Control: Run a parallel incubation without NADPH. If degradation occurs in this arm, the compound is chemically unstable in buffer, invalidating assumptions of enzymatic CYP450 degradation.

    • Positive Control: Incubate Verapamil or Testosterone to confirm the HLMs are enzymatically active.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

References

  • Source: Chemical Society Reviews (RSC Publishing)
  • Source: Journal of Computer-Aided Molecular Design (PMC)
  • Source: ACS Medicinal Chemistry Letters (PMC)
  • Source: Molecules (PMC)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

As a Senior Application Scientist, I recognize that handling highly functionalized fine chemicals like Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate requires more than a cursory glance at a Safety Data Sheet (S...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized fine chemicals like Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate requires more than a cursory glance at a Safety Data Sheet (SDS). This compound—a Boc-protected piperidine derivative widely utilized as an intermediate in active pharmaceutical ingredient (API) synthesis—demands a mechanistic approach to safety.

To build a self-validating safety culture in your laboratory, you must understand why specific protocols are enforced. Below is the comprehensive, field-proven guide for the safe handling, operation, and disposal of this chemical.

Mechanistic Hazard Profile & Causality

Before donning Personal Protective Equipment (PPE), operators must understand the physicochemical nature of the threat. This molecule features a mildly basic piperidine nitrogen and a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group.

  • Dermal & Ocular Toxicity (H315, H319): The lipophilic Boc group significantly enhances the molecule's ability to partition into the stratum corneum (skin) and ocular mucosa. Once absorbed, the localized basicity of the piperidine ring induces rapid pH shifts, leading to protein denaturation and severe irritation[1].

  • Respiratory Irritation (H335): Whether handled as a waxy solid or a viscous oil, aerosolized particulates or vapors cause immediate inflammation of the respiratory tract, mandating strict inhalation controls[1].

Mandatory PPE Matrix

Generic safety advice is insufficient for API intermediates. The following table summarizes the quantitative specifications and the mechanistic rationale for each required piece of PPE.

Protection CategorySpecification StandardQuantitative Metric / MaterialMechanistic Rationale
Hand Protection OSHA 29 CFR 1910.138100% Nitrile, 0.11 mm thickness.Nitrile provides a robust barrier against solid carbamates. Critical Note: If dissolving the compound in Dichloromethane (DCM) for Boc-deprotection, double-gloving is required. DCM permeates 0.11 mm nitrile in <5 minutes, carrying the lipophilic compound directly through the matrix.
Eye Protection OSHA 29 CFR 1910.133 / EN 166ANSI Z87.1+ rated goggles; 0 mm facial gap.The basicity of the piperidine nitrogen causes severe corneal damage upon contact[2]. Standard safety glasses are insufficient against aerosolized dust or solvent splashes.
Respiratory OSHA 29 CFR 1910.134 / EN 149N95/FFP2 or P100 (99.97% filtration efficiency).Prevents inhalation of fine powders. The compound is classified as a STOT SE 3 respiratory irritant[2].
Body Protection General Lab SafetyFlame-resistant, knee-length coat with knit cuffs.Prevents dermal accumulation. The lipophilic Boc group enhances dermal penetration, making skin isolation critical.

Operational Handling Protocol

HandlingWorkflow Start 1. Fume Hood Setup Verify 80-100 fpm Velocity PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Start->PPE Transfer 3. Material Transfer Anti-Static Spatula PPE->Transfer Reaction 4. Reaction Assembly Inert Atmosphere (N2/Ar) Transfer->Reaction Decon 5. Decontamination 1N HCl Wash (Protonation) Reaction->Decon Disposal 6. Waste Segregation Organic Waste Decon->Disposal

Standard Operating Procedure for Handling Boc-Protected Piperidines.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operating with a face velocity between 80 and 100 feet per minute (fpm). This quantitative threshold ensures optimal containment of potential aerosols.

  • Material Transfer: Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate typically presents as a waxy solid or viscous oil.

    • For solids: Use a grounded, anti-static micro-spatula to prevent static-induced aerosolization.

    • For oils: Utilize a positive displacement pipette to ensure accurate volumetric transfer without leaving viscous residue in the tip.

  • Solvent Integration: When dissolving the compound for downstream synthesis, add the solvent slowly down the side of the reaction vessel to minimize exothermic splashing.

  • Chemical Decontamination: Upon completion, rinse all spatulas and glassware with a 1N Hydrochloric Acid (HCl) solution.

    • Causality: The acidic wash protonates the basic piperidine nitrogen, converting the lipophilic compound into a highly water-soluble hydrochloride salt, which can then be safely rinsed away with deionized water.

Emergency Response & Spill Management

SpillResponse Spill Spill Detected Assess Assess Spill State Spill->Assess Solid Solid / Waxy Spill Do NOT Dry Sweep Assess->Solid Liquid Liquid / Solution Spill Apply Universal Binder Assess->Liquid ActionSolid Wipe with Damp Absorbent (Isopropanol/Water) Solid->ActionSolid ActionLiquid Absorb, Sweep & Contain Liquid->ActionLiquid Vent Maximize Local Exhaust ActionSolid->Vent ActionLiquid->Vent Waste Seal in EPA-Approved Bag Vent->Waste

Emergency Spill Response Protocol for Piperidine Carbamates.

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate personnel from the immediate 1.5-meter radius. Maximize fume hood exhaust to 100% capacity.

  • State Assessment & Containment:

    • Solid Spills: Do not dry sweep[3]. Dry sweeping generates airborne particulates that violate the P261 precautionary statement (Avoid breathing dust)[2]. Instead, cover the spill with a damp absorbent pad (wetted with isopropanol or water).

    • Liquid/Solution Spills: Apply an inert, universal chemical binder (e.g., diatomaceous earth or sand) to absorb the liquid[1].

  • Neutralization & Collection: Using non-sparking tools, scoop the bound material into a high-density polyethylene (HDPE) hazardous waste container. Wash the spill surface with 1N HCl to neutralize residual amines, followed by a thorough soap and water wash[4].

Disposal Plan

  • Waste Segregation: Classify the primary chemical waste as "Halogen-Free Organic Waste" unless it has been dissolved in halogenated solvents (e.g., DCM) during the reaction.

  • Containerization: Store waste in tightly sealed, clearly labeled HDPE carboys. Do not mix with strong oxidizing agents, as the organic carbamate moiety is combustible.

  • PPE Disposal: Treat all heavily contaminated gloves and absorbent pads as hazardous solid waste. Contaminated clothing must be removed immediately and laundered before reuse to prevent prolonged dermal exposure[2]. Dispose of single-use PPE in designated, biohazard-style solid waste bins in accordance with local environmental regulations.

References

  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet Source: Jubilant Ingrevia Limited URL:2

  • Safety Data Sheet - 1-Boc-Piperidine-3-carboxylic acid Source: Angene Chemical URL:4

  • Piperidine-4-carboxylic acid, N-BOC protected Safety Data Sheet Source: Apollo Scientific URL:3

  • Safety Data Sheet - 1-Boc-piperidine-4-carboxylic acid Source: DC Fine Chemicals URL:1

Sources

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